beta-D-Galactopyranoside, tetradecyl
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Overview
Description
Beta-D-Galactopyranoside, tetradecyl: is a surfactant and glycoside compound derived from galactose and tetradecanol. It is part of the alkyl glycosides family, which are known for their excellent biodegradability and low toxicity. These compounds are widely used in various industrial and scientific applications due to their surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranoside, tetradecyl can be synthesized using the trichloroacetimidate method. This involves reacting D-galactose with tetradecanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The process involves the formation of a glycosidic bond between the galactose and the alcohol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranoside, tetradecyl undergoes several types of chemical reactions, including:
Oxidation: The alcohol group in tetradecyl can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Substitution: The hydroxyl groups in the galactose moiety can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic catalysis (e.g., beta-galactosidase) at moderate temperatures (30-40°C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) at room temperature.
Major Products:
Hydrolysis: D-galactose and tetradecanol.
Oxidation: Tetradecanal or tetradecanoic acid.
Substitution: Various galactoside derivatives depending on the substituent used.
Scientific Research Applications
Beta-D-Galactopyranoside, tetradecyl has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-Galactopyranoside, tetradecyl primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, aiding in their solubilization and transport. The compound interacts with cell membranes, disrupting lipid bilayers and facilitating the release of intracellular contents .
Comparison with Similar Compounds
Methyl beta-D-galactopyranoside: Similar in structure but with a shorter alkyl chain, leading to different solubility and surfactant properties.
Octyl beta-D-galactopyranoside: Another alkyl glycoside with an octyl chain, used in similar applications but with varying effectiveness depending on the specific use case.
Uniqueness: Beta-D-Galactopyranoside, tetradecyl is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong emulsification and solubilization capabilities. Its biodegradability and low toxicity also make it a preferred choice in environmentally friendly formulations .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17+,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDEUCNYHCHPB-LCWAXJCOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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